3-(N-Boc-amino)-5-hydroxybenzoic Acid

Description

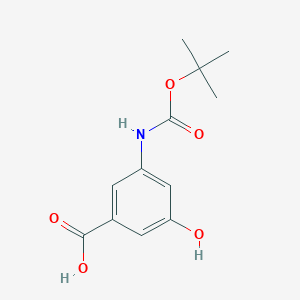

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-4-7(10(15)16)5-9(14)6-8/h4-6,14H,1-3H3,(H,13,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTCXQVSGVVIAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592787 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232595-59-4 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(N-Boc-amino)-5-hydroxybenzoic Acid CAS number

An In-Depth Technical Guide to 3-(N-Boc-amino)-5-hydroxybenzoic Acid (CAS: 232595-59-4): Properties, Synthesis, and Applications

Introduction

3-(N-Boc-amino)-5-hydroxybenzoic Acid, identified by the CAS number 232595-59-4, is a synthetically valuable bifunctional aromatic building block.[1][2][3] Its structure incorporates a benzoic acid moiety, a phenolic hydroxyl group, and an amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic combination of functional groups, with the amine temporarily masked, makes it an important intermediate for medicinal chemists and researchers in drug development.

The unprotected core, 3-Amino-5-hydroxybenzoic acid (AHBA), is a significant natural product, serving as a biosynthetic precursor to the mC7N unit found in a class of potent antitumor antibiotics known as ansamycins (e.g., geldanamycin) and mitomycins.[4][5][6] The introduction of the Boc protecting group enhances the compound's utility in multi-step organic synthesis by improving its solubility in organic solvents and enabling selective functionalization of the carboxylic acid and hydroxyl groups. This guide provides a senior application scientist's perspective on the properties, synthesis, handling, and strategic applications of this versatile compound.

Part 1: Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research. While some commercial suppliers provide this product for early discovery research without extensive analytical data, its key properties can be compiled from various sources and computational predictions.[2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 232595-59-4 | [1][2][3] |

| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid | [2] |

| Synonyms | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxybenzoic acid | [2] |

| Molecular Formula | C12H15NO5 | [2][3] |

| Molecular Weight | 253.25 g/mol | [3] |

| Appearance | Solid (Typically off-white to beige) | [5] |

| Solubility | Soluble in DMSO (~3 mg/ml) and DMF (~1 mg/ml) | [5][6] |

| Storage | Store at -20°C for long-term stability | [5] |

Spectroscopic Characterization Insights

Characterization is crucial for verifying the identity and purity of the synthesized or purchased material.

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD), the proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a broad singlet for the phenolic hydroxyl, a singlet for the carbamate N-H, and a prominent singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The presence of this t-butyl signal is a key indicator of successful Boc protection.

-

¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the carboxylic acid carbonyl, the carbamate carbonyl (around 153 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the methyl carbons of the Boc group (around 28 ppm).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight.

-

IR Spectroscopy: Key vibrational stretches include a broad O-H band for the hydroxyl and carboxylic acid groups, an N-H stretch for the carbamate, and two distinct C=O stretches—one for the carboxylic acid and one for the Boc group's urethane carbonyl.

Part 2: Synthesis and Purification Workflow

3-(N-Boc-amino)-5-hydroxybenzoic acid is not typically synthesized in a single step. A common and logical pathway involves the preparation of the unprotected precursor, 3-amino-5-hydroxybenzoic acid (AHBA), followed by selective N-Boc protection.

Caption: General synthetic workflow for 3-(N-Boc-amino)-5-hydroxybenzoic Acid.

Protocol 1: Synthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA) Precursor

This protocol is adapted from established multi-step syntheses of substituted anilines.[7] The causality behind this route lies in using robust, well-documented reactions to install the required functional groups in the correct positions.

-

Reduction of 3,5-Dinitrobenzoic Acid:

-

Rationale: The two nitro groups are potent electron-withdrawing groups and serve as precursors to the amines. Catalytic hydrogenation is a clean and efficient method for their reduction.

-

Procedure:

-

Dissolve 3,5-dinitrobenzoic acid (1 eq.) in methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Purge the flask with hydrogen gas (or use a balloon) and stir the mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

-

Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid, which can often be used directly in the next step.

-

-

-

Mono-diazotization and Hydroxylation:

-

Rationale: This classic Sandmeyer-type reaction sequence allows for the selective conversion of one amino group into a hydroxyl group. By controlling the stoichiometry and temperature, one amine can be converted to a diazonium salt, which is then displaced by water upon heating to form the phenol.

-

Procedure:

-

Dissolve the crude 3,5-diaminobenzoic acid (1 eq.) in an aqueous solution of sulfuric acid at 0°C (ice bath).

-

Slowly add a solution of sodium nitrite (NaNO₂) (1 eq.) in water dropwise, keeping the temperature below 5°C.

-

Stir the mixture for 30-60 minutes at 0°C to ensure complete formation of the mono-diazonium salt.

-

In a separate flask, prepare a solution of copper(II) sulfate in water and bring it to a boil.

-

Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, continue heating for a short period to ensure full conversion.

-

Cool the mixture and extract the product (AHBA) with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude AHBA precursor.

-

-

Protocol 2: Selective N-Boc Protection

-

Rationale: The Boc group is introduced to protect the more nucleophilic amino group, leaving the phenolic hydroxyl and carboxylic acid available for subsequent reactions. The choice of base is critical to deprotonate the amine without significantly affecting the other acidic protons, making the reaction chemoselective.

-

Procedure:

-

Suspend the crude 3-amino-5-hydroxybenzoic acid (1 eq.) in a solvent mixture such as 1:1 tetrahydrofuran (THF) and water.

-

Add a base such as triethylamine (TEA) or sodium bicarbonate (1.5-2.0 eq.) to the suspension.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise or as a solution in THF.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the polar starting material and the formation of a less polar product spot.

-

Once the reaction is complete, acidify the mixture to pH ~3-4 with a dilute acid (e.g., 1M HCl). This step protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(N-Boc-amino)-5-hydroxybenzoic acid.

-

Part 3: Applications in Drug Discovery and Chemical Biology

The true value of 3-(N-Boc-amino)-5-hydroxybenzoic acid lies in its utility as a versatile scaffold. The orthogonal nature of its functional groups (a Boc-protected amine, a phenol, and a carboxylic acid) allows for a programmed, stepwise elaboration of the molecule.

Caption: Strategic use as a scaffold in library synthesis.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid provides a handle for standard peptide coupling reactions (e.g., using EDC/HOBt or HATU) to attach various amine-containing fragments. Following amide bond formation, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing the primary amine. This newly liberated amine can then be subjected to a second round of diversification, such as acylation, sulfonylation, or reductive amination, rapidly generating a library of complex molecules from a single core structure.

-

Linker and Spacer Development: In the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is critical. The defined geometry and trifunctional nature of this benzoic acid derivative make it an attractive component for constructing rigid or semi-rigid linkers.

-

Late-Stage Functionalization Mimicry: While direct C-H amination of benzoic acids is an emerging field, using pre-functionalized building blocks like 3-(N-Boc-amino)-5-hydroxybenzoic acid provides a reliable and scalable alternative to access aminated drug analogues.[8] This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing an amino or substituted amino group at a specific position on the aromatic ring. The presence of the hydroxyl group offers an additional point for modification or for influencing physicochemical properties like solubility and hydrogen bonding capacity.

Part 4: Safety, Handling, and Storage

As a research chemical, 3-(N-Boc-amino)-5-hydroxybenzoic acid should be handled with care, assuming it is hazardous until proven otherwise.[5] Safety data for the closely related precursor, 3-amino-5-hydroxybenzoic acid, indicates potential hazards.[9]

-

Hazard Identification: May be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[9]

-

Handling:

-

Storage:

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[10]

References

-

Seedion. (n.d.). 3-(N-Boc-Amino)-5-hydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. Retrieved from [Link]

-

Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). Retrieved from [Link]

-

PubChem. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-benzoic acid. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-amino-. Retrieved from [Link]

- Google Patents. (n.d.). AU1885083A - Process for the preparation of 3-amino-5-hydroxybenzoic acidsand derivatives and analogues thereof.

-

Wiley Online Library. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3- (tert-Butoxycarbonyl)amino -5-hydroxybenzoic acid Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(N-Boc-Amino)-5-hydroxybenzoic Acid - 羰基化合物 - 西典实验 [seedior.com]

- 4. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to 3-(N-Boc-amino)-5-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

In the landscape of modern drug discovery and synthetic chemistry, the strategic use of protecting groups is fundamental to the construction of complex molecular architectures. 3-(N-Boc-amino)-5-hydroxybenzoic acid is a specialized bifunctional building block of significant interest to researchers in pharmaceutical and materials science. The molecule incorporates a benzoic acid core, substituted with a hydroxyl group and an amine protected by a tert-butyloxycarbonyl (Boc) group.

This guide provides an in-depth technical overview of 3-(N-Boc-amino)-5-hydroxybenzoic acid, detailing its physicochemical properties, synthetic protocols, analytical characterization, and strategic applications. Its immediate precursor, 3-amino-5-hydroxybenzoic acid (AHBA), is a key biosynthetic intermediate for the mC7N unit found in a class of potent ansamycin and mitomycin antibiotics, including geldanamycin and mitomycin C.[1][2] The addition of the Boc protecting group to AHBA transforms this natural product precursor into a versatile tool for synthetic chemists, enabling precise, regioselective reactions essential for developing novel therapeutic agents.[3]

Physicochemical Properties and Identification

The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. The key properties of 3-(N-Boc-amino)-5-hydroxybenzoic acid are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Synonyms | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxybenzoic acid | |

| CAS Number | 232595-59-4 | [4] |

| Molecular Formula | C₁₂H₁₅NO₅ | [5] |

| Molecular Weight | 253.25 g/mol | [5] |

| Appearance | Off-white to yellow solid | N/A |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)O | |

| InChI Key | KSTCXQVSGVVIAO-UHFFFAOYSA-N |

Synthesis and Purification

The preparation of 3-(N-Boc-amino)-5-hydroxybenzoic acid is a straightforward process involving the protection of the amino group of its parent compound, 3-amino-5-hydroxybenzoic acid (AHBA).

Synthetic Rationale: The Logic of Amine Protection

The primary motivation for installing the Boc group is to deactivate the nucleophilic amino group.[3] This strategic move allows chemists to perform selective reactions on the other two functional groups: the carboxylic acid and the phenolic hydroxyl group. Without protection, the amine would compete in reactions such as esterification or amide bond formation, leading to a mixture of undesired products. The Boc group is ideal for this role due to its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) and its clean, quantitative removal under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[6][7]

Experimental Protocol: N-Boc Protection of AHBA

This protocol describes a standard, reliable method for the synthesis of the title compound.

Materials:

-

3-Amino-5-hydroxybenzoic acid (AHBA) (1.0 eq.)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA) (2.0-3.0 eq.)

-

Solvent: 1,4-Dioxane and Water (e.g., 1:1 mixture)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3-amino-5-hydroxybenzoic acid in a 1:1 mixture of 1,4-dioxane and aqueous sodium bicarbonate solution at room temperature in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the stirring solution. The reaction is often mildly exothermic.

-

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Solvent Removal: Once complete, reduce the reaction volume in vacuo to remove the 1,4-dioxane.

-

Workup - Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by the slow addition of 1M HCl. The product should precipitate as a solid.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(N-Boc-amino)-5-hydroxybenzoic acid, which can then be purified.

Purification

The crude product can be purified by one of the following methods:

-

Recrystallization: Using a solvent system such as ethyl acetate/hexanes.

-

Column Chromatography: On silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexanes as the eluent.

Analytical Characterization: A Self-Validating System

For any synthetic intermediate, rigorous analytical confirmation is non-negotiable. The following data provide a baseline for researchers to verify the identity and purity of synthesized 3-(N-Boc-amino)-5-hydroxybenzoic acid.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: 3 distinct signals in the aromatic region (~7.0-8.0 ppm).- tert-Butyl Protons: A large singlet (~1.5 ppm) integrating to 9 protons.- NH Proton: A broad singlet for the carbamate proton.- OH & COOH Protons: Broad singlets, which are D₂O exchangeable. |

| ¹³C NMR | - Aromatic Carbons: Signals in the ~110-160 ppm range.- Carbonyl Carbons: Two signals in the ~150-175 ppm range (one for the Boc C=O, one for the carboxylic acid C=O).- Boc Quaternary Carbon: A signal around 80 ppm.- Boc Methyl Carbons: A signal around 28 ppm. |

| IR Spectroscopy | - O-H Stretch: Broad band from ~3300-2500 cm⁻¹ (acid) and a sharper band ~3400 cm⁻¹ (phenol).- N-H Stretch: A band around 3350 cm⁻¹ (carbamate).- C=O Stretch: Two strong absorptions: ~1710 cm⁻¹ (carboxylic acid) and ~1690 cm⁻¹ (carbamate).- C-O Stretch: Bands in the ~1250-1000 cm⁻¹ region. |

| Mass Spec. (ESI-) | Expected [M-H]⁻ peak at m/z 252.09. |

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and instrument used.

Safety, Handling, and Storage

As a laboratory chemical, 3-(N-Boc-amino)-5-hydroxybenzoic acid requires careful handling.

-

Hazards: While specific data for the Boc-protected compound is limited, the parent compound AHBA is known to be harmful if swallowed or inhaled and causes skin and eye irritation. [8]It is prudent to handle the title compound with the same level of caution. The material is classified as a combustible solid. * Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. [10]Keep away from strong oxidizing agents and strong bases. [9]

Conclusion

3-(N-Boc-amino)-5-hydroxybenzoic acid is more than just a chemical derivative; it is a precisely engineered tool for advanced organic synthesis. By masking the highly reactive amino group of a biologically significant scaffold, it provides chemists with the control needed to construct complex molecules for drug discovery and materials science. Its straightforward synthesis, well-defined analytical profile, and strategic utility make it an invaluable building block for researchers aiming to develop the next generation of innovative chemical entities.

References

-

Kim, C. G., Kirschning, A., Bergon, P., et al. (1996). Biosynthesis of 3-amino-5-hydroxybenzoic acid, the precursor of mC7N units in ansamycin antibiotics. Journal of the American Chemical Society. Available at: [Link]

-

Rickards, R. W. (1999). 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. Biological Origins and Semisynthesis of Thionaphthomycins, and the Structures of Naphthomycins I and J. The Journal of Antibiotics. Available at: [Link]

-

Rickards, R. W. (1999). 3-Amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. The Journal of Antibiotics. Available at: [Link]

-

PubMed. (1999). 3-amino-5-hydroxybenzoic Acid in Antibiotic Biosynthesis. XI. Biological Origins and Semisynthesis of Thionaphthomycins, and the Structures of Naphthomycins I and J. PubMed. Available at: [Link]

-

Seedion. (n.d.). 3-(N-Boc-Amino)-5-hydroxybenzoic Acid. Seedion. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Loba Chemie. (2019). 3-HYDROXY BENZOIC ACID MSDS. Loba Chemie. Available at: [Link]

-

NINGBO J&S Botanics Inc. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids. LinkedIn. Available at: [Link]

-

Howl, J., & Payne, A. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. scbt.com [scbt.com]

- 5. 3-(N-Boc-Amino)-5-hydroxybenzoic Acid - 羰基化合物 - 西典实验 [seedior.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 8. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 76045-71-1|3-Amino-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-(N-Boc-amino)-5-hydroxybenzoic Acid: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 3-Amino-5-hydroxybenzoic acid (AHBA) is a naturally occurring aromatic amino acid of significant biochemical importance, serving as a critical precursor in the biosynthesis of the mC7N unit found in numerous ansamycin and mitomycin antibiotics.[1][2][3][4] The inherent trifunctional nature of AHBA—possessing an amine, a phenol, and a carboxylic acid—makes it an attractive scaffold for medicinal chemistry.

However, the selective functionalization of these groups requires a robust protection strategy. The introduction of the tert-butoxycarbonyl (Boc) group to the amine functionality yields 3-(N-Boc-amino)-5-hydroxybenzoic acid, a derivative that unlocks the synthetic potential of the AHBA core. The Boc group is one of the most widely utilized amine-protecting groups due to its stability under a wide range of nucleophilic and basic conditions, coupled with its facile removal under mild acidic conditions.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(N-Boc-amino)-5-hydroxybenzoic acid. We will delve into its physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity, with a focus on its strategic application as a versatile intermediate in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical building block dictate its handling, reactivity, and integration into synthetic workflows. This section outlines the core properties of 3-(N-Boc-amino)-5-hydroxybenzoic acid.

Caption: Molecular structure of the title compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid | |

| Synonym(s) | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxybenzoic acid | |

| CAS Number | 232595-59-4 | |

| Molecular Formula | C₁₂H₁₅NO₅ | |

| Molecular Weight | 253.25 g/mol | Calculated |

| Appearance | Solid (Typically off-white to yellow) | Inferred from[3] |

| Melting Point | Data not available. Parent compound (AHBA) decomposes ~225-242°C. | [1] |

| Solubility | Soluble in DMSO and DMF. The parent compound, AHBA, is soluble at ~3 mg/mL in DMSO and ~1 mg/mL in DMF. The Boc derivative is expected to have lower polarity and may exhibit different solubility in other organic solvents like methanol, ethyl acetate, and dichloromethane. | [2][7] |

| pKa (Predicted) | Carboxylic Acid: ~4.0-4.5; Phenolic Hydroxyl: ~9.5-10.0 | Inferred from[8][9] |

Expertise & Experience Insights: The pKa values are critical for designing experimental conditions. The carboxylic acid's pKa, estimated to be around 4-5, indicates that it will be deprotonated and water-soluble at neutral or basic pH, which is crucial for aqueous workup procedures. Conversely, to precipitate the compound from an aqueous solution, the pH must be adjusted to be acidic (pH < 3). The phenolic hydroxyl is significantly less acidic, requiring a strong base (pH > 10) for deprotonation, a consideration when planning reactions that target this group, such as Williamson ether synthesis. The N-Boc group effectively quenches the basicity of the parent amine.

Synthesis and Purification

The preparation of 3-(N-Boc-amino)-5-hydroxybenzoic acid is a straightforward but crucial procedure, typically achieved by protecting the amino group of the parent AHBA.

Caption: General reaction for the synthesis of the title compound.

Experimental Protocol: N-Boc Protection

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques like TLC and NMR.

-

Reagent Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-hydroxybenzoic acid (AHBA) (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) (2.5 eq) to the solution. Causality: The base is essential to deprotonate the amino group, making it nucleophilic, and to neutralize the acidic byproducts of the reaction.[]

-

-

Reaction:

-

To the stirring suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in 1,4-dioxane dropwise at room temperature.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (AHBA) is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any unreacted (Boc)₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 using 1M HCl. Causality: Acidification protonates the carboxylate, rendering the product neutral and causing it to precipitate out of the aqueous solution.

-

Collect the resulting precipitate by vacuum filtration.

-

-

Purification:

-

Wash the filter cake thoroughly with cold water to remove inorganic salts.

-

Dry the solid under high vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

-

Spectroscopic and Analytical Characterization

Due to its nature as a synthetic intermediate, comprehensive published spectral data for 3-(N-Boc-amino)-5-hydroxybenzoic acid is limited. The following predictions are based on the known spectra of its constituent parts and serve as a guide for researchers to verify its identity and purity.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.9 ppm (s, 1H): Carboxylic acid proton, broad singlet.

-

δ ~9.8 ppm (s, 1H): Phenolic hydroxyl proton, broad singlet.

-

δ ~9.5 ppm (s, 1H): Carbamate N-H proton.

-

δ ~7.0-7.5 ppm (m, 3H): Aromatic protons, exhibiting meta-coupling.

-

δ ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This sharp singlet is a hallmark of a Boc-protected compound.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167 ppm: Carboxylic acid carbonyl carbon.

-

δ ~158 ppm: Phenolic C-OH carbon.

-

δ ~153 ppm: Carbamate carbonyl carbon.

-

δ ~141 ppm: Aromatic C-NHBoc carbon.

-

δ ~105-115 ppm: Other aromatic carbons.

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

-

-

IR Spectroscopy (ATR):

-

3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid and phenol.

-

~3300 cm⁻¹: N-H stretching of the carbamate.

-

~1700-1720 cm⁻¹: C=O stretching of the carbamate.

-

~1680-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1600, 1450 cm⁻¹: Aromatic C=C stretching.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A standard method for purity analysis would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Detection would be by UV absorbance, likely around 220-280 nm.

-

Caption: A typical HPLC workflow for analyzing the purity of the final product.

Chemical Reactivity and Strategic Applications

The synthetic utility of 3-(N-Boc-amino)-5-hydroxybenzoic acid stems from the orthogonal reactivity of its three functional groups. The Boc-protected amine is inert, allowing for selective chemistry to be performed at the carboxylic acid and phenolic hydroxyl sites.

Caption: The molecule serves as a hub for diverse chemical transformations.

Key Synthetic Transformations:

-

Carboxylic Acid Chemistry: The carboxylic acid is the most common site for initial modification. It readily participates in standard amide bond forming reactions using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This allows the scaffold to be attached to other molecules containing a primary or secondary amine, a cornerstone of fragment-based drug design and lead optimization.[]

-

Phenolic Hydroxyl Chemistry: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can be used to alter the molecule's pharmacokinetic properties (e.g., solubility, metabolic stability) or to serve as a handle for attaching other functionalities.

-

Amine Deprotection: Following modification at the other sites, the Boc group can be cleanly removed with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane. This unmasks the free amine, which can then be used for subsequent reactions, such as reductive amination, acylation, or sulfonylation, enabling the divergent synthesis of a library of related compounds from a common intermediate.

Application in Drug Discovery: This building block is particularly valuable for synthesizing analogs of complex natural products or for creating novel inhibitors that require a 3-amino-5-hydroxybenzoyl moiety. Its structure is related to other aminobenzoic acids that are known building blocks for a wide range of therapeutic agents with activities including anticancer, antibacterial, and anti-inflammatory properties.[12][13] By providing a stable, selectively reactive version of the AHBA core, it accelerates the exploration of chemical space around this privileged scaffold.

Safety, Handling, and Storage

-

Safety: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available, it should be treated as potentially harmful if swallowed or inhaled and may cause skin and eye irritation, similar to its parent compound.[14] Always consult the material safety data sheet (SDS) from the supplier before use.

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. Based on recommendations for the parent compound, storage at -20°C is advisable for maintaining purity over extended periods.[2][3]

Conclusion

3-(N-Boc-amino)-5-hydroxybenzoic acid is more than just a protected amino acid; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, enabled by the robust Boc protecting group, allows for the precise and sequential modification of its carboxylic acid and phenolic hydroxyl groups. This controlled reactivity transforms the biochemically significant AHBA core into a versatile and predictable building block for constructing complex molecules. By providing a reliable method for its synthesis and a clear understanding of its chemical properties, this guide empowers researchers to leverage this valuable intermediate in their quest to discover and develop the next generation of therapeutic agents.

References

-

PubChem. (n.d.). 3-Amino-5-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

S-Cool. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

Floss, H. G., & Yu, T. W. (2011). The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review. The Journal of Antibiotics, 64(1), 35–44. Retrieved from [Link]

-

Eadsforth, C. V., et al. (2006). Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase. Journal of Molecular Biology, 364(4), 655-666. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid, 97%, Thermo Scientific. Retrieved from [Link]

-

Ali, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5894. Retrieved from [Link]

-

ResearchGate. (n.d.). 1HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD3OD, 400 MHz, ppm, (J) Hz]. Retrieved from [Link]

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wiley. (n.d.). 3-Hydroxy-benzoic acid. SpectraBase. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]

-

Kibby, J. J., & Rickards, R. W. (1981). The identification of 3-amino-5-hydroxybenzoic acid as a new natural aromatic amino acid. The Journal of Antibiotics, 34(5), 605-607. Retrieved from [Link]

-

Donckele, E. J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. 11(2), 856-863. Retrieved from [Link]

-

ACS Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

University of California, Davis. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. caymanchem.com [caymanchem.com]

- 8. global.oup.com [global.oup.com]

- 9. chem.indiana.edu [chem.indiana.edu]

- 12. mdpi.com [mdpi.com]

- 13. nbinno.com [nbinno.com]

- 14. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-(N-Boc-amino)-5-hydroxybenzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is the bedrock of successful drug discovery. 3-(N-Boc-amino)-5-hydroxybenzoic acid is a key building block in the synthesis of a variety of pharmacologically active compounds. Its unique trifunctional substitution pattern on the aromatic ring offers a versatile scaffold for medicinal chemists. Understanding its structural and electronic properties through spectroscopic analysis is not merely a quality control step but a crucial element in predicting its reactivity and interaction with biological targets.

Molecular Structure and Key Functional Groups

The structure of 3-(N-Boc-amino)-5-hydroxybenzoic acid is characterized by a benzene ring substituted with three key functional groups that dictate its spectroscopic properties.

Caption: Molecular structure of 3-(N-Boc-amino)-5-hydroxybenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(N-Boc-amino)-5-hydroxybenzoic acid, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton of the carbamate, the phenolic O-H proton, the carboxylic acid proton, and the highly shielded protons of the tert-butyl group.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| ~9.5 | Broad Singlet | 1H | Ar-OH |

| ~9.0 | Singlet | 1H | N-H |

| ~7.5 | Singlet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| ~6.8 | Singlet | 1H | Ar-H |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be significantly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding, appearing as a broad singlet at a very downfield chemical shift (~12.5 ppm).

-

Phenolic Proton (Ar-OH): The phenolic hydroxyl proton is also deshielded and will likely appear as a broad singlet around 9.5 ppm. Its chemical shift can be sensitive to concentration and solvent.

-

Amide Proton (N-H): The N-H proton of the Boc-carbamate is expected to resonate as a singlet around 9.0 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as distinct signals. The substitution pattern (1,3,5) leads to meta-coupling, which is often small and may not be resolved, resulting in apparent singlets. Their chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing carboxylic acid group will deshield the ortho and para protons, while the electron-donating hydroxyl and N-Boc-amino groups will shield them.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a large, sharp singlet at a characteristic upfield chemical shift of approximately 1.45 ppm.[1] This signal is a definitive indicator of the presence of the Boc group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and provide information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~158 | C-OH |

| ~153 | C=O (Boc) |

| ~141 | C-NHBoc |

| ~132 | C-COOH |

| ~115 | Ar-CH |

| ~112 | Ar-CH |

| ~108 | Ar-CH |

| ~79 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two carbonyl signals are expected. The carboxylic acid carbonyl will be the most downfield signal, around 167 ppm. The carbamate carbonyl of the Boc group will appear slightly more upfield, around 153 ppm.[2]

-

Aromatic Carbons: The six aromatic carbons will resonate in the region between 108 and 158 ppm. The carbons directly attached to the oxygen (C-OH) and nitrogen (C-NHBoc) will be the most downfield due to the deshielding effect of these heteroatoms. The carbon bearing the carboxylic acid group (C-COOH) will also be downfield. The protonated aromatic carbons (Ar-CH) will appear at higher field strengths.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 79 ppm, and the three equivalent methyl carbons will resonate at approximately 28 ppm.[2]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds, including those with polar functional groups like carboxylic acids and phenols. Importantly, it allows for the observation of exchangeable protons (O-H, N-H, and COOH), which might be lost in deuterated protic solvents like D₂O or methanol-d₄.[3]

-

Proton Decoupling in ¹³C NMR: The ¹³C spectrum is acquired with broadband proton decoupling to simplify the spectrum by removing C-H coupling. This results in a single sharp peak for each unique carbon atom, which enhances the signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3400 | Broad | O-H stretch (Phenol) |

| ~3350 | Medium | N-H stretch (Carbamate) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1690 | Strong | C=O stretch (Carbamate, Amide I) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic ring) |

| ~1520 | Medium | N-H bend (Carbamate, Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~1160 | Strong | C-O stretch (Carbamate) |

Interpretation of the IR Spectrum:

-

O-H Stretching: Two distinct O-H stretching vibrations are expected. The carboxylic acid O-H will appear as a very broad band from 3300 to 2500 cm⁻¹, a result of strong hydrogen bonding.[5] The phenolic O-H will also be a broad band, but typically sharper than the carboxylic acid O-H, appearing around 3400 cm⁻¹.[6]

-

N-H Stretching: The N-H stretch of the carbamate will be a medium intensity peak around 3350 cm⁻¹.

-

C=O Stretching: Two strong carbonyl stretching bands will be present. The carboxylic acid C=O will absorb around 1710 cm⁻¹, while the carbamate carbonyl will appear at a slightly lower wavenumber, around 1690 cm⁻¹.[7]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium intensity peaks in the 1600-1480 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the secondary amide (carbamate) is expected around 1520 cm⁻¹.

-

C-O Stretching: Strong C-O stretching bands for the carboxylic acid, phenol, and carbamate will be observed in the 1300-1100 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Caption: Workflow for ESI-MS data acquisition and analysis.

Causality Behind Experimental Choices:

-

ESI Ionization: Electrospray ionization is chosen because it is a soft ionization method that is ideal for polar and thermally fragile molecules, minimizing fragmentation and typically producing a clear molecular ion. [8]* Negative and Positive Ion Modes: Running the analysis in both negative and positive ion modes provides complementary information. For a molecule with an acidic proton (like a carboxylic acid or phenol), negative ion mode is often very sensitive and gives a strong [M-H]⁻ signal. Positive ion mode can provide information about protonation sites and characteristic fragmentation patterns.

-

Dilute Solution: A dilute solution is used to prevent saturation of the detector and to promote efficient ionization of the analyte molecules.

Conclusion: A Unified Spectroscopic Picture

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 3-(N-Boc-amino)-5-hydroxybenzoic acid. The predicted data and interpretations presented in this guide offer a robust framework for researchers to confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocols provide a self-validating system for acquiring high-quality data, ensuring the integrity of downstream applications in drug discovery and development. By understanding the spectroscopic blueprint of this molecule, scientists are better equipped to harness its potential in the synthesis of novel therapeutic agents.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

AdiChemistry. (n.d.). Infrared Spectroscopy of Alcohols - Phenols. Retrieved from [Link]

-

Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

UCLA. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

- Faulkner, J. K., & Stothers, J. B. (1974). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Canadian Journal of Chemistry, 52(13), 2235-2241.

-

Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

University of Victoria. (2017). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon.... Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Semantic Scholar. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

-

Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

-

Mesbah Energy. (2021). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

-

ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Retrieved from [Link]

-

ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/?. Retrieved from [Link]

-

PubMed Central. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

-

Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

-

University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. adichemistry.com [adichemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

3-(N-Boc-amino)-5-hydroxybenzoic Acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(N-Boc-amino)-5-hydroxybenzoic Acid in Organic Solvents

Introduction

3-(N-Boc-amino)-5-hydroxybenzoic Acid is a valuable synthetic intermediate in medicinal chemistry and drug development. Its trifunctional nature—a sterically hindered Boc-protected amine, a phenolic hydroxyl group, and a carboxylic acid—makes it a versatile building block for complex molecular architectures. However, the successful application of this compound in synthesis, purification, and formulation is critically dependent on a thorough understanding of its solubility profile in various organic solvents.

Published quantitative solubility data for this specific molecule is scarce. Therefore, this guide moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a comprehensive framework for both predicting and experimentally determining its solubility. We will explore the theoretical underpinnings of its solubility based on molecular structure and provide detailed, field-proven protocols for its empirical measurement. This document is designed to serve as a practical and authoritative resource for any laboratory working with 3-(N-Boc-amino)-5-hydroxybenzoic Acid.

Part 1: Theoretical Framework and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This interaction is dictated by the polarity, hydrogen bonding capabilities, and acidic/basic nature of both the solute and the solvent. A predictive analysis of the solute's molecular structure is the first step in a rational approach to solvent selection.

Molecular Structure and Physicochemical Properties

The structure of 3-(N-Boc-amino)-5-hydroxybenzoic Acid contains several key features that influence its solubility:

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. Its acidity (estimated pKa around 4-5) means it can be ionized to a carboxylate in basic media, dramatically increasing aqueous solubility, but its protonated form is key for solubility in organic solvents.[1]

-

Phenolic Hydroxyl (-OH): This group is also polar and can donate and accept hydrogen bonds. It is weakly acidic, with an estimated pKa of around 10.[1]

-

Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group fundamentally alters the nature of the parent amine. It introduces a bulky, lipophilic (non-polar) tert-butyl group, which increases the molecule's overall non-polar character. Crucially, the nitrogen atom's lone pair is involved in resonance with the carbonyl, and the N-H proton is now non-acidic and a much weaker hydrogen bond donor compared to a primary amine. The carbonyl oxygen of the Boc group, however, can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is a non-polar, hydrophobic scaffold.

Compared to its parent compound, 3-amino-5-hydroxybenzoic acid, the presence of the Boc group significantly increases the molecule's lipophilicity and steric bulk, suggesting a general trend of reduced solubility in highly polar solvents (like water) and increased solubility in moderately polar to non-polar organic solvents.

The molecule's meta-substitution pattern prevents the formation of strong intramolecular hydrogen bonds, meaning that intermolecular interactions with solvent molecules will be the dominant factor in the dissolution process.[2]

Rationale for Solvent Selection

A logical experimental design requires testing a diverse panel of organic solvents that span the polarity spectrum. This allows for the creation of a comprehensive solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid and phenolic hydroxyl groups. The solubility in these solvents is expected to be significant.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents are polar and can accept hydrogen bonds but cannot donate them. They are excellent at solvating polar functional groups. High to moderate solubility is anticipated, particularly in strong solvents like DMSO and DMF.[3][4]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance of polarity and are effective at solvating molecules with mixed polar and non-polar character. The large, lipophilic Boc group suggests that solubility in these solvents could be favorable.

-

Non-polar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and cannot form hydrogen bonds. Due to the presence of the polar carboxylic acid and hydroxyl groups, the solubility of 3-(N-Boc-amino)-5-hydroxybenzoic Acid is expected to be very low in these solvents. They are more likely to be useful as anti-solvents for precipitation or crystallization.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical analysis is invaluable for guiding solvent selection, empirical measurement is required for quantitative accuracy. The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method.[5][6][7] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the essential steps for accurately measuring the solubility of 3-(N-Boc-amino)-5-hydroxybenzoic Acid.

A. Materials and Equipment:

-

3-(N-Boc-amino)-5-hydroxybenzoic Acid (solid, purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm, PTFE or other solvent-resistant membrane)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

B. Experimental Procedure:

-

Preparation: Add an excess amount of solid 3-(N-Boc-amino)-5-hydroxybenzoic Acid to a series of pre-weighed glass vials. An "excess" ensures that undissolved solid remains at the end of the experiment, which is a prerequisite for equilibrium. A starting amount of ~10-20 mg in 2 mL of solvent is typically sufficient.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[5][8] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration no longer changes, ensuring equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Filtration: Withdraw a sample of the supernatant using a syringe and pass it through a 0.22 µm syringe filter directly into a clean vial. Discard the first portion of the filtrate to prevent errors from adsorption onto the filter membrane.

-

Centrifugation: Centrifuge the vials at high speed to pellet the excess solid, then carefully pipette the clear supernatant.

-

-

Dilution: Accurately dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (see Protocol 2). A series of dilutions may be necessary for highly soluble samples.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the original solubility in the saturated solution, accounting for any dilution factors. Express the final result in units such as mg/mL or mol/L.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is rapid and effective for quantifying a pure compound with a strong UV chromophore, such as the aromatic ring in the target molecule.

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan its absorbance from ~200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Prepare Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of solvent to create a stock solution of known concentration.

-

Generate Calibration Curve: Prepare a series of at least five standard solutions by serially diluting the stock solution. Measure the absorbance of each standard at λmax.

-

Plot Data: Plot absorbance versus concentration. The data should be linear and pass through the origin (or close to it). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99).

-

Analyze Sample: Measure the absorbance of the diluted, saturated sample from Protocol 1. Use the calibration curve's equation to calculate its concentration.[9][10]

Sources

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. quora.com [quora.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Buy 3-Amino-5-hydroxybenzoic acid | 76045-71-1 [smolecule.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Selective Synthesis of 3-(N-Boc-amino)-5-hydroxybenzoic Acid

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of 3-(N-Boc-amino)-5-hydroxybenzoic acid from its precursor, 3-amino-5-hydroxybenzoic acid. The strategic protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a critical transformation in medicinal chemistry and drug development, enabling the selective modification of other functional groups within the molecule. This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines methods for purification and characterization of the target compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both practical guidance and a deep understanding of the reaction's intricacies.

Introduction: The Strategic Importance of 3-(N-Boc-amino)-5-hydroxybenzoic Acid

3-Amino-5-hydroxybenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. It is a known biosynthetic precursor to the mC7N unit of ansamycin antibiotics and the antitumor antibiotic mitomycin C.[1] The presence of three distinct functional groups—an aromatic amine, a phenol, and a carboxylic acid—offers multiple points for chemical modification. However, this trifunctionality also presents a significant challenge: the need for selective manipulation of one functional group in the presence of others.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its utility lies in its ability to be introduced under relatively mild basic or neutral conditions and subsequently removed under acidic conditions, a strategy that is orthogonal to many other protecting groups.[] The selective N-protection of 3-amino-5-hydroxybenzoic acid to yield 3-(N-Boc-amino)-5-hydroxybenzoic acid is a pivotal step that masks the nucleophilic amino group, thereby allowing for subsequent reactions at the phenolic hydroxyl or carboxylic acid moieties.

This guide will detail a robust and reproducible method for this selective N-acylation, addressing the inherent challenge of chemoselectivity between the more nucleophilic amino group and the less nucleophilic phenolic hydroxyl group.

The Chemistry of Selective N-Boc Protection

The core of this synthesis is the acylation of the amino group of 3-amino-5-hydroxybenzoic acid with di-tert-butyl dicarbonate (Boc₂O). The successful and selective formation of the desired product hinges on the differential nucleophilicity of the functional groups present in the starting material.

The Principle of Chemoselectivity

In 3-amino-5-hydroxybenzoic acid, the aromatic amino group is a stronger nucleophile than the phenolic hydroxyl group. This difference in reactivity is the basis for the selective N-acylation. By carefully controlling the reaction conditions, particularly the choice of base and solvent, it is possible to favor the attack of the amino group on the electrophilic carbonyl carbon of Boc₂O, while minimizing the competing O-acylation of the phenol. The carboxylic acid, under basic conditions, will exist as a carboxylate, which is a much weaker nucleophile and is unlikely to react with Boc₂O.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxycarbonate leaving group, which subsequently decomposes to the stable products, carbon dioxide and tert-butanol.

Sources

A Researcher's Guide to Sourcing and Validating 3-(N-Boc-amino)-5-hydroxybenzoic Acid for Drug Development

Abstract

3-(N-Boc-amino)-5-hydroxybenzoic acid (CAS No. 232595-59-4) is a pivotal building block in contemporary pharmaceutical synthesis, valued for its role in constructing complex molecular architectures. Its utility is particularly pronounced in the development of novel antibiotics and anti-tumor agents, where it serves as a key precursor.[1][2] However, the successful integration of this valuable intermediate into a drug development pipeline is critically dependent on its purity and consistent quality. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and validating commercial supplies of 3-(N-Boc-amino)-5-hydroxybenzoic acid, ensuring the integrity and reproducibility of their research.

Introduction: The Strategic Importance of 3-(N-Boc-amino)-5-hydroxybenzoic Acid in Synthesis

3-(N-Boc-amino)-5-hydroxybenzoic acid is a derivative of 3-amino-5-hydroxybenzoic acid (AHBA), a natural product that serves as a biosynthetic precursor to the mC7N unit of ansamycin antibiotics and the antitumor agent mitomycin C.[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino moiety allows for selective reactions at other positions of the molecule, making it a versatile tool in multi-step organic synthesis.

The core structure, featuring a carboxylic acid, a phenol, and a protected amine on an aromatic ring, provides multiple reactive handles for medicinal chemists to elaborate upon. This strategic combination of functional groups is instrumental in the synthesis of complex heterocyclic systems and other scaffolds of pharmaceutical interest. Given its foundational role, the quality of this starting material is paramount; impurities can lead to unforeseen side reactions, complicate purification of downstream intermediates, and ultimately compromise the yield and purity of the final active pharmaceutical ingredient (API).

The Commercial Landscape: A Comparative Overview of Suppliers

A survey of the market reveals several commercial suppliers for 3-(N-Boc-amino)-5-hydroxybenzoic acid. However, the level of quality control and documentation varies significantly, a critical consideration for the discerning researcher. Some suppliers provide a comprehensive Certificate of Analysis (CoA) with detailed purity data from techniques like HPLC and NMR, while others offer the compound with minimal analytical information, placing the onus of quality verification squarely on the end-user.[4]

| Supplier | Product Grade | Stated Purity | CAS Number | Key Considerations |

| Sigma-Aldrich | AldrichCPR | Not specified | 232595-59-4 | Product sold "as-is"; buyer assumes responsibility for confirming identity and purity.[4] |

| Cayman Chemical | ≥98% | ≥98% | 76045-71-1 (for parent) | Provides a product information sheet with purity data.[1] |

| BLD Pharm | Not specified | Not specified | 76045-71-1 (for parent) | Offers various documentation upon inquiry.[5] |

| Cenmed | Not specified | Not specified | Not specified | Distributes products from other manufacturers, including Sigma-Aldrich.[6] |

| MedchemExpress | ≥98% | Not specified | 76045-71-1 (for parent) | Primarily for research use; provides some analytical data.[2] |

Note: Some suppliers list the CAS number of the parent compound, 3-amino-5-hydroxybenzoic acid (76045-71-1), for the N-Boc protected version. Researchers should always confirm the product identity upon receipt.

This variability underscores the central thesis of this guide: independent verification of purity and identity is not merely a recommendation, but a mandatory step for ensuring the integrity of your research.

The Imperative of In-House Quality Control: A Self-Validating System

Relying solely on a supplier's stated purity can introduce significant risks into a research program. The presence of uncharacterized impurities can have cascading effects, leading to failed reactions, difficulty in purification, and erroneous biological data. Therefore, establishing a robust in-house quality control (QC) protocol is a self-validating system that safeguards your research from such pitfalls.

A comprehensive QC workflow for an incoming starting material like 3-(N-Boc-amino)-5-hydroxybenzoic acid should, at a minimum, include identity confirmation and purity assessment. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

The Synthetic Context: Anticipating Potential Impurities

To design an effective analytical validation, it is crucial to understand the likely synthetic route to 3-(N-Boc-amino)-5-hydroxybenzoic acid and the potential impurities that may arise. The most common method for Boc protection of an amine is the reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7]

Based on this, likely impurities include:

-

Unreacted 3-amino-5-hydroxybenzoic acid: Incomplete reaction will leave residual starting material.

-

Di-Boc Species: Over-reaction or non-selective reaction could potentially lead to protection of the phenolic hydroxyl group, though this is less likely under standard conditions.

-

By-products from (Boc)₂O: These can include tert-butanol and other breakdown products.[7]

-

Impurities from the starting material: The synthesis of 3-amino-5-hydroxybenzoic acid can involve nitration and reduction steps, potentially leaving residual nitro-aromatic compounds or other isomers.[8]

The following workflow diagram illustrates the critical path from supplier selection to the use of validated material in your research.

Caption: Workflow for Supplier Selection and Material Validation.

Experimental Protocols for In-House Validation

The following protocols provide a robust framework for the identity and purity verification of 3-(N-Boc-amino)-5-hydroxybenzoic acid.

Identity Confirmation and Structural Verification by ¹H NMR Spectroscopy

Rationale: Proton NMR (¹H NMR) provides a rapid and definitive confirmation of the compound's identity by mapping the chemical environment of all hydrogen atoms in the molecule. The expected spectrum for 3-(N-Boc-amino)-5-hydroxybenzoic acid will have characteristic signals for the tert-butyl group and the aromatic protons.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the commercial material and dissolve it in ~0.7 mL of a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic and phenolic protons may exchange with deuterium in methanol-d₄. DMSO-d₆ is often preferred as it allows for the observation of these exchangeable protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Spectral Analysis:

-

Boc Group: Look for a large singlet at approximately 1.5 ppm, integrating to 9 protons. This is the characteristic signal for the tert-butyl group.

-